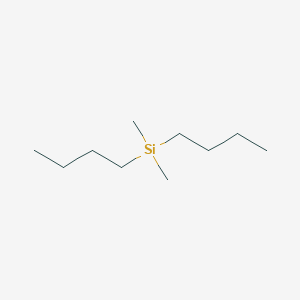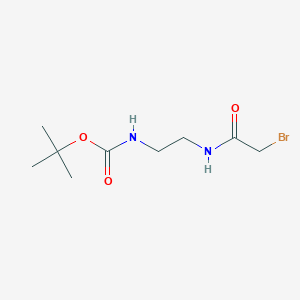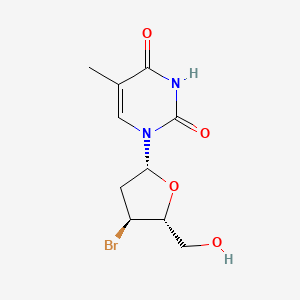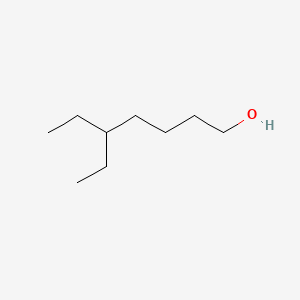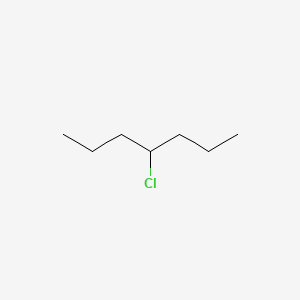
1-methyl-5-nitroIsoquinoline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Drug Development
1-Methyl-5-nitroisoquinoline and its analogs are significant in the synthesis of various compounds with potential therapeutic applications. For instance, Dhami et al. (2009) explored the synthesis of 4-substituted 5-nitroisoquinolin-1-ones, closely related to 1-methyl-5-nitroisoquinoline, as part of developing water-soluble PARP-1 inhibitors, which are important in cancer treatment and possibly other therapeutic areas (Dhami, Mahon, Lloyd, & Threadgill, 2009). Similarly, Sunderland et al. (2011) synthesized various derivatives of isoquinolin-1-ones, indicating their potential as selective inhibitors of poly(ADP-ribose)polymerase-2 (PARP-2), which plays a role in DNA repair mechanisms and is a target for anti-cancer drugs (Sunderland, Dhami, Mahon, Jones, Tully, Lloyd, Thompson, Javaid, Martin, & Threadgill, 2011).
Pharmacological Studies
Isoquinoline derivatives, including those related to 1-methyl-5-nitroisoquinoline, have been investigated for their pharmacological properties. Tobe et al. (2003) researched the chemical modifications of nitroquinazoline derivatives, finding that certain analogs showed inhibitory activity toward tumor necrosis factor-alpha (TNF-α) production, which is relevant in inflammatory diseases and cancer (Tobe, Isobe, Tomizawa, Nagasaki, Aoki, Negishi, & Hayashi, 2003).
Chemical Synthesis and Catalysis
In the field of chemical synthesis, derivatives of 1-methyl-5-nitroisoquinoline are used as intermediates in the synthesis of complex molecules. Achmatowicz et al. (2008) demonstrated the synthesis of 6-methyl-5-nitroisoquinoline from 5-nitroisoquinoline using vicarious nucleophilic substitution, showcasing the versatility of these compounds in synthetic chemistry (Achmatowicz, Thiel, Gorins, Goldstein, Affouard, Jensen, & Larsen, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
1-methyl-5-nitroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-8-3-2-4-10(12(13)14)9(8)5-6-11-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJMPOFXVINBAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505614 | |
| Record name | 1-Methyl-5-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-nitroIsoquinoline | |
CAS RN |
20335-59-5 | |
| Record name | 1-Methyl-5-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

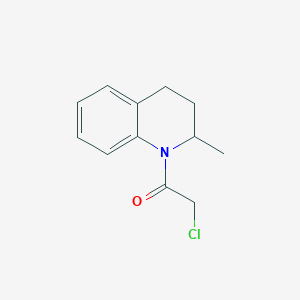

![1H-Naphtho[2,1-b]pyran-1-one, 2-bromo-2,3-dihydro-](/img/structure/B3059388.png)
![3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine](/img/structure/B3059389.png)

